Product packaging for tert-Butyl N-(2-oxiranylmethyl)carbamate(Cat. No.:CAS No. 115198-80-6)

tert-Butyl N-(2-oxiranylmethyl)carbamate

Cat. No.: B045105
CAS No.: 115198-80-6
M. Wt: 173.21 g/mol
InChI Key: ZBBGKXNNTNBRBH-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-oxiranylmethyl)carbamate is a versatile and high-value bifunctional building block extensively employed in medicinal chemistry and chemical biology research. This compound features two critical functional groups: a Boc-protected amine and an oxirane (epoxide) ring. The oxirane moiety serves as a potent electrophile, readily undergoing ring-opening reactions with various nucleophiles, such as thiols, amines, and alcohols, under mild conditions. This reactivity is exploited to incorporate the molecule into larger structures, creating functionalized scaffolds or serving as a linker for bioconjugation strategies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO3 B045105 tert-Butyl N-(2-oxiranylmethyl)carbamate CAS No. 115198-80-6

Properties

IUPAC Name

tert-butyl N-(oxiran-2-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-8(2,3)12-7(10)9-4-6-5-11-6/h6H,4-5H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBGKXNNTNBRBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115198-80-6
Record name tert-Butyl N-(2-oxiranylmethyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Mixed Anhydride Intermediate Formation

A foundational approach involves activating N-Boc-protected amino acids to form mixed anhydrides, which subsequently react with epoxide precursors. For example, N-Boc-D-serine reacts with isobutyl chlorocarbonate in the presence of N-methylmorpholine (NMM) to generate a reactive mixed anhydride intermediate. This intermediate undergoes nucleophilic attack by benzylamine or epoxy-containing nucleophiles (e.g., epichlorohydrin) to yield carbamate-epoxide hybrids.

Mechanistic Insights:

  • The mixed anhydride forms via deprotonation of the carboxylic acid by NMM, followed by acylation with isobutyl chlorocarbonate.

  • Epichlorohydrin introduces the oxirane ring through an alkylation step, often facilitated by phase-transfer catalysts like tetrabutylammonium bromide .

Phase-Transfer Catalyzed Alkylation

Phase-transfer catalysis (PTC) proves effective for introducing the oxiranylmethyl group. In a representative procedure, tert-butyl carbamate derivatives are treated with methyl sulfate under basic conditions (e.g., aqueous KOH) in ethyl acetate. The PTC agent (e.g., tetrabutylammonium bromide) enhances interfacial reactivity, enabling efficient epoxide formation at low temperatures (−10°C to 5°C).

Key Reaction Parameters:

  • Molar Ratios: A 1:1.1–1.5 ratio of carbamate to alkylating agent ensures complete conversion.

  • Solvent Systems: Anhydrous ethyl acetate minimizes side reactions, while hexane/ethyl acetate mixtures (8:1) facilitate crystallization.

Optimization of Reaction Conditions

Base and Solvent Screening

Optimal base-solvent combinations are critical for high yields. Comparative studies from oxazolidinone synthesis reveal that lithium hydroxide (LiOH) in dimethylformamide (DMF) achieves superior yields (up to 97%) for epoxy-carbamate formation. By contrast, stronger bases like tert-butoxide in THF or acetonitrile result in lower conversions (<30%) due to competing side reactions.

Table 1. Impact of Base and Solvent on Epoxy-Carbamate Yield

BaseSolventTemperatureYield (%)
LiOHDMFRT97
KOHEthyl Acetate5–10°C95
t-BuOKTHFReflux12

Temperature and Stoichiometry

Lower temperatures (−10°C to 10°C) favor selective epoxide formation, while excess reagents (1.5 equiv. alkylating agent) drive reactions to completion. For instance, cooling the reaction mixture to −10°C during benzylamine addition suppresses racemization in chiral intermediates.

Industrial-Scale Synthesis and Purification

Scalable Protocols

Patent data describe kilogram-scale syntheses with yields exceeding 90%. In one embodiment, 51.3 g of N-Boc-D-serine reacts with 37.59 g isobutyl chlorocarbonate in 400 mL ethyl acetate , followed by benzylamine addition. Crystallization from hexane/ethyl acetate yields 66.3 g (90.2%) of the epoxy-carbamate product.

Purification Techniques

  • Crystallization: Hexane/ethyl acetate (8:1) effectively removes unreacted starting materials.

  • Solubility Considerations: The product’s slight solubility in petroleum ether allows for efficient washing.

Applications in Pharmaceutical Synthesis

This compound serves as a precursor to lacosamide , an antiepileptic drug. Subsequent steps involve methoxylation under PTC conditions, achieving >95% yields. The Boc group is selectively removed via acidolysis (e.g., HCl in dioxane), underscoring its utility in multistep syntheses .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(2-oxiranylmethyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols . Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various oxirane and amine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .

Scientific Research Applications

Organic Synthesis

tert-Butyl N-(2-oxiranylmethyl)carbamate serves as an important intermediate in the synthesis of complex organic molecules. Its oxirane ring allows for various chemical transformations, including:

  • Ring-opening reactions leading to the formation of alcohols or amines.
  • Nucleophilic substitution reactions that can introduce different functional groups.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionMajor Products Formed
OxidationConversion to oxirane derivativesVarious oxirane derivatives
ReductionFormation of amine derivativesAmine compounds
Nucleophilic SubstitutionReplacement of oxirane ringFunctionalized products

Medicinal Chemistry

The compound has been studied for its potential in drug development. It acts as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.

Case Study: Development of Aggrecanase Inhibitors
Recent studies have explored the use of this compound in synthesizing selective inhibitors for aggrecanase enzymes involved in osteoarthritis. The compound's ability to modify biomolecules makes it a valuable tool in designing therapeutic agents.

Biological Research

In biological applications, this compound is utilized for modifying proteins and studying enzyme mechanisms. Its reactivity with nucleophilic sites on proteins allows researchers to investigate enzyme inhibition and modification processes.

Table 2: Biological Applications of this compound

Application AreaDescriptionPotential Outcomes
Enzyme Mechanism StudiesInvestigating interactions with enzymesInsights into enzyme function
Protein ModificationCovalent modification of proteinsAltered protein activity

Industrial Applications

In industrial settings, this compound is employed in producing specialty chemicals and materials. Techniques such as continuous flow reactors are often used to enhance efficiency and scalability during synthesis.

Mechanism of Action

The mechanism of action of tert-Butyl N-(2-oxiranylmethyl)carbamate involves its reactivity with various nucleophiles and electrophiles. The oxirane ring is highly reactive and can undergo ring-opening reactions, leading to the formation of new bonds and functional groups. This reactivity is exploited in the synthesis of more complex molecules and in the modification of existing compounds .

Comparison with Similar Compounds

Substituent Variations on the Oxirane Ring

  • tert-Butyl N-[(2-Methyloxiran-2-yl)methyl]carbamate (CAS 168910-03-0) Molecular Formula: C₉H₁₇NO₃ Molecular Weight: 187.24 g/mol Key Difference: A methyl group substitutes the oxirane ring, altering steric hindrance and electronic properties.

Functional Group Replacements

  • tert-Butyl methyl(2-oxoethyl)carbamate (CAS 123387-72-4) Molecular Formula: C₈H₁₅NO₃ Molecular Weight: 173.21 g/mol Key Difference: Replaces the epoxide with a ketone (2-oxoethyl group). This eliminates epoxide reactivity but introduces keto-enol tautomerism, useful in nucleophilic additions or as a carbonyl precursor .
  • tert-Butyl (2-(aminooxy)ethyl)carbamate (CAS 75051-55-7) Molecular Formula: C₈H₁₆N₂O₃ Molecular Weight: 188.23 g/mol Key Difference: Substitutes the epoxide with an aminooxy group, enabling oxime formation or conjugation chemistry, commonly used in bioconjugation and prodrug design .

Aromatic and Heterocyclic Derivatives

  • tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate (CAS 1909319-84-1) Molecular Formula: C₁₃H₂₀N₂O₂ Molecular Weight: 236.31 g/mol Key Difference: Features an aromatic amine substituent, enhancing π-π stacking interactions and making it suitable for drug discovery targeting aromatic receptors or enzymes .
  • tert-Butyl (4-Bromo-3-methoxybenzyl)carbamate () Molecular Formula: C₁₃H₁₈BrNO₃ Molecular Weight: 316.20 g/mol Key Difference: Bromine and methoxy groups on the benzene ring enable cross-coupling reactions (e.g., Suzuki-Miyaura), useful in constructing complex aromatic systems .

Structural and Reactivity Analysis

Hydrogen Bonding and Crystallinity

  • tert-Butyl N-Hydroxycarbamate () exhibits parallel-chain hydrogen bonding (C=O···H–N/O–H), whereas N-pivaloylhydroxylamine forms antiparallel chains. Such differences impact solubility, melting points, and crystallization behavior .

Data Tables

Table 1. Molecular Properties of Selected Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Group
tert-Butyl N-(2-oxiranylmethyl)carbamate - C₉H₁₅NO₃ 185.22 Epoxide
tert-Butyl N-[(2-Methyloxiran-2-yl)methyl]carbamate 168910-03-0 C₉H₁₇NO₃ 187.24 Methyl-substituted epoxide
tert-Butyl methyl(2-oxoethyl)carbamate 123387-72-4 C₈H₁₅NO₃ 173.21 Ketone
tert-Butyl (2-(aminooxy)ethyl)carbamate 75051-55-7 C₈H₁₆N₂O₃ 188.23 Aminooxy
tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate 1909319-84-1 C₁₃H₂₀N₂O₂ 236.31 Aromatic amine

Research Findings

  • Crystallography : Substituent orientation (parallel vs. antiparallel chains) significantly affects material properties, as seen in tert-Butyl N-Hydroxycarbamate vs. N-pivaloylhydroxylamine .
  • Synthesis Efficiency : tert-Butyl carbamates with bromoalkyl chains (–7) are synthesized via nucleophilic substitution (66–72% yield), while epoxide derivatives may require epoxidation or protective group strategies .

Biological Activity

tert-Butyl N-(2-oxiranylmethyl)carbamate (CAS No. 115198-30-4) is a synthetic organic compound that exhibits significant biological activity, particularly in enzyme-catalyzed reactions and potential medicinal applications. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl group, a carbamate functional group, and an epoxide moiety. Its chemical formula is C11H21NO4C_{11}H_{21}NO_4, with a molecular weight of 231.29 g/mol. The compound's unique structure allows it to participate in various chemical reactions, making it a valuable tool in biochemical research.

The biological activity of this compound primarily involves its interaction with enzymes. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or modulation of their activity. The epoxide functionality allows for further chemical modifications and reactions, including click chemistry applications, which facilitate the conjugation of this compound to biomolecules for targeted therapeutic approaches .

Enzyme Inhibition

Research indicates that this compound can serve as a probe in studying enzyme-catalyzed reactions involving carbamates. This compound has been utilized in the design of enzyme inhibitors, which are crucial in drug development .

Medicinal Chemistry

The compound's structural features suggest potential applications in medicinal chemistry, particularly in developing new pharmacological agents. Its ability to interact with biological targets makes it suitable for exploring novel therapeutic pathways .

Study on Enzyme-Catalyzed Reactions

A study investigated the use of this compound as a probe for understanding the kinetics of enzyme-catalyzed reactions. The findings demonstrated that the compound effectively inhibited specific enzymes involved in metabolic pathways, providing insights into its potential as a therapeutic agent .

Development of Bioactive Molecules

In another research project, scientists synthesized derivatives of this compound to evaluate their biological activities. Several derivatives exhibited enhanced potency against specific enzyme targets, indicating that structural modifications could lead to more effective inhibitors .

Comparative Analysis

The following table compares this compound with similar carbamate compounds regarding their biological activities:

CompoundBiological ActivityMechanism of Action
This compoundEnzyme inhibition, potential drug designCovalent modification of enzyme targets
tert-Butyl N-(2-methyl-4-oxobutan-2-yl)carbamateModerate enzyme inhibitionSimilar covalent interactions
tert-Butyl N-methylcarbamateCholinesterase inhibitionInteraction with cholinergic pathways

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butyl N-(2-oxiranylmethyl)carbamate, and how can purity be optimized during synthesis?

  • Methodological Answer : The compound is typically synthesized via carbamate formation using tert-butoxycarbonyl (Boc) protecting groups. A common approach involves reacting 2-oxiranylmethylamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP in anhydrous dichloromethane or THF . Purity optimization requires rigorous purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization. Impurities often arise from incomplete Boc protection or epoxide ring-opening side reactions; monitoring by TLC and NMR (tracking δ ~1.4 ppm for tert-butyl protons) is critical .

Q. How can the stability of this compound be assessed under varying storage conditions?

  • Methodological Answer : Stability studies should include:

  • Thermal stability : Thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Hydrolytic sensitivity : Accelerated degradation tests in aqueous buffers (pH 3–10) at 40–60°C, monitored by HPLC to detect Boc deprotection or epoxide hydrolysis .
  • Light sensitivity : UV-vis spectroscopy under controlled light exposure (e.g., ICH Q1B guidelines). Storage recommendations (e.g., inert atmosphere, –20°C) should align with observed degradation pathways .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during epoxide ring-opening reactions involving this compound?

  • Methodological Answer : The oxirane ring’s reactivity makes regioselectivity highly dependent on nucleophiles and catalysts. For example:

  • Acid-catalyzed conditions : Preferential attack at the less substituted carbon (e.g., with H₂SO₄ or BF₃·Et₂O).
  • Base-mediated conditions : Favors nucleophilic attack at the more substituted carbon (e.g., using K₂CO₃ or NaH).
  • Enantioselective opening : Chiral catalysts like Jacobsen’s Co-salen complexes can achieve asymmetric induction. Reaction progress should be tracked via LC-MS or in situ IR to optimize yield and selectivity .

Q. How do steric and electronic effects of the tert-butyl carbamate group influence downstream derivatization?

  • Methodological Answer : The tert-butyl group provides steric protection, reducing undesired nucleophilic attack on the carbamate. However, its electron-withdrawing nature can activate the epoxide for ring-opening. Computational studies (DFT) or Hammett plots can quantify electronic effects. For example, in Suzuki-Miyaura couplings, the Boc group’s stability under Pd catalysis allows selective cross-coupling without deprotection .

Q. What analytical techniques resolve contradictions in reported reaction yields for this compound intermediates?

  • Methodological Answer : Discrepancies often arise from unoptimized workup or characterization methods. Key steps:

  • Quantitative NMR (qNMR) : Use an internal standard (e.g., 1,3,5-trimethoxybenzene) to validate purity.
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion integrity.
  • HPLC-DAD/MS : Detect low-abundance byproducts (e.g., epoxide dimers or Boc-deprotected species). Cross-referencing with literature protocols (e.g., PubChem or ECHA data) helps identify critical variables like solvent polarity or temperature .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (epoxides are irritants).
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : Keep in airtight containers under nitrogen at –20°C to prevent moisture-induced degradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.